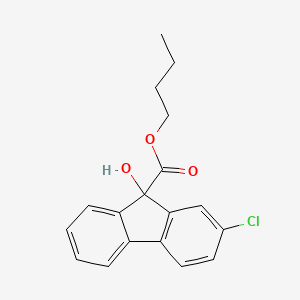
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These compounds are widely used in various industries due to their vibrant colors and ability to bind to different substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 5-nitro-2-aminopyridine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(N-propyl-N-sulfopropylamino)phenol under alkaline conditions to form the azo compound.
Salification: The final step involves converting the azo compound into its disodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The azo bond can be cleaved under acidic or basic conditions, leading to the formation of the corresponding amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride, or tin(II) chloride.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid for sulfonation.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Formation of 2-(5-Amino-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol.
Substitution: Formation of halogenated or sulfonated derivatives.
Hydrolysis: Formation of 5-nitro-2-aminopyridine and 5-(N-propyl-N-sulfopropylamino)phenol.
Applications De Recherche Scientifique
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions in solution due to its ability to form colored complexes.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt involves its interaction with metal ions or biological molecules. The azo group can coordinate with metal ions, forming stable complexes that exhibit distinct colors. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Nitro-2-pyridylazo)-5-(N-ethyl-N-sulfopropylamino)phenol disodium salt
- 2-(5-Nitro-2-pyridylazo)-5-(N-methyl-N-sulfopropylamino)phenol disodium salt
- 2-(5-Nitro-2-pyridylazo)-5-(N-butyl-N-sulfopropylamino)phenol disodium salt
Uniqueness
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt is unique due to its specific substituents, which influence its solubility, stability, and reactivity. The presence of the propyl and sulfopropyl groups enhances its ability to interact with various substrates and improves its performance in analytical and industrial applications.
Propriétés
Formule moléculaire |
C17H19N5Na2O6S |
|---|---|
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
disodium;3-[4-[(4-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate |
InChI |
InChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-5-15(16(23)11-13)19-20-17-12-14(22(24)25)6-7-18-17;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;/q;2*+1/p-2 |
Clé InChI |
KASNZLXDCDSKEW-UHFFFAOYSA-L |
SMILES canonique |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=CC(=C2)[N+](=O)[O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)




![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)







![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)
